2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole
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Overview
Description
Scientific Research Applications
Antimicrobial and Antitubercular Agents
A study on the development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles revealed these compounds as a new class of antituberculosis agents. They exhibited outstanding in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones, without significant toxicity to mammalian cell lines or mutagenic activity, highlighting their potential as selective antimycobacterial agents (Karabanovich et al., 2016).
Anticancer Activity
Another research area involves the synthesis and evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. A series of these derivatives were synthesized and their cytotoxicities evaluated on a panel of human cancer cell lines, demonstrating significant activity and suggesting potential applications in cancer treatment (Shi et al., 2013).
Organic Thermoelectric Devices
The synthesis and characterization of a semicrystalline p-type thermoelectric conjugated polymer based on a backbone of cyclopentadithiophene and benzothiadiazole for organic thermoelectric devices highlight the utility of thiadiazole derivatives in material science. This research points to applications in creating materials with enhanced electrical and thermoelectric properties (Lee et al., 2018).
Organometallic Materials
Research on the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles with transition metal ions has led to the synthesis of new crystalline copper(I) π-complexes. These findings open up possibilities for the crystal engineering of organometallic materials, showcasing the versatility of thiadiazole derivatives in the development of novel materials (Ardan et al., 2017).
Antimicrobial Agents
The synthesis and antibacterial activity study of some 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated high antibacterial activity against Escherichia coli and Staphylococcus aureus. This research suggests the potential of thiadiazole derivatives as effective antimicrobial agents (Gadad et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential applications and safety considerations .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O4S3/c15-14(16,17)7-5-9(20(22)23)11(10(6-7)21(24)25)27-13-19-18-12(28-13)26-8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGBYUZGLJZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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